molecular formula C22H27N3O3 B246054 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide

Cat. No. B246054
M. Wt: 381.5 g/mol
InChI Key: SPCGTHAOCCPILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide, also known as AEPA, is a synthetic compound that has gained attention for its potential use in scientific research. AEPA is a small molecule that can be synthesized in a laboratory setting and has been studied for its biochemical and physiological effects.

Mechanism of Action

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide inhibits AKT activity by binding to the PH domain of AKT, which prevents its translocation to the plasma membrane and subsequent activation. This leads to downstream effects on various cellular processes, including cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects
Studies have shown that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide has also been shown to improve insulin sensitivity in diabetic mice and reduce inflammation in models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide in lab experiments is its ability to selectively inhibit AKT activity without affecting other signaling pathways. This allows for more precise manipulation of cellular processes. However, one limitation is that N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide may have off-target effects on other proteins, which could complicate data interpretation.

Future Directions

Future research on N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide could focus on identifying its potential use in treating other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further studies could investigate the safety and efficacy of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide in animal models and humans. Finally, research could explore the development of more potent and selective AKT inhibitors based on the structure of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide.

Synthesis Methods

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide involves several steps, starting with the reaction of 4-acetylpiperazine with 4-nitrophenyl chloroformate to form 4-(4-acetylpiperazin-1-yl)phenyl 4-nitrophenyl carbonate. This intermediate is then reacted with 2-(4-ethylphenoxy)acetic acid in the presence of triethylamine to produce N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.

Scientific Research Applications

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide has been studied for its potential use in scientific research due to its ability to modulate certain biological pathways. Specifically, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide has been shown to inhibit the activity of protein kinase B (AKT), a signaling molecule that is involved in cell growth and survival. Inhibition of AKT has been linked to the prevention and treatment of certain diseases, such as cancer and diabetes.

properties

Molecular Formula

C22H27N3O3

Molecular Weight

381.5 g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide

InChI

InChI=1S/C22H27N3O3/c1-3-18-4-10-21(11-5-18)28-16-22(27)23-19-6-8-20(9-7-19)25-14-12-24(13-15-25)17(2)26/h4-11H,3,12-16H2,1-2H3,(H,23,27)

InChI Key

SPCGTHAOCCPILB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C

Origin of Product

United States

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